N-(2-chlorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-(2-chlorophenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,1,3-trioxo-thiazolidine ring system. This compound combines a sulfonamide backbone with a chlorophenyl substituent and a fully oxidized thiazolidinone moiety (1,1,3-trioxo configuration), which distinguishes it from simpler thiazolidinone derivatives.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5S2/c16-13-3-1-2-4-14(13)17-25(22,23)12-7-5-11(6-8-12)18-15(19)9-10-24(18,20)21/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEKNIPKKOJVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Chlorophenyl)-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O₄S |
| Molecular Weight | 304.73 g/mol |
| IUPAC Name | This compound |
| Appearance | White to off-white powder |
The structural complexity of this compound arises from the thiazolidine ring and sulfonamide group, which are known to contribute to its biological activity.
Synthesis
The synthesis of thiazolidine derivatives generally involves the reaction of appropriate phenyl isocyanates with thioketones or thioamides under controlled conditions. For this specific compound, a multi-step synthesis involving the formation of the thiazolidine ring followed by sulfonamide coupling is typically employed. The yield and purity of synthesized compounds are critical for evaluating their biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study reported that similar compounds effectively inhibited bacterial growth in vitro against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Compounds containing thiazolidine rings have shown promise in anticancer research. For instance, derivatives similar to this compound were evaluated for their antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results demonstrated moderate inhibition of cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Sulfonamides often inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that thiazolidine derivatives can act as antioxidants by scavenging ROS, thereby protecting cells from oxidative stress .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be assessed using computational models like SwissADME .
Case Study 1: Antimicrobial Evaluation
In a controlled study involving various benzenesulfonamides, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate efficacy compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro tests showed that this compound reduced cell viability in MDA-MB-231 cells by approximately 45% at a concentration of 50 µM after 48 hours. This suggests potential as an anticancer agent requiring further investigation into its mechanism and efficacy in vivo .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness can be contextualized by comparing it to analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound features a sulfonamide group linked to a benzene ring, whereas analogs like CAS 919672-37-0 and the compound in use a benzamide backbone. Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity compared to benzamides, which may influence receptor binding or solubility. The trioxo-thiazolidine group (1,1,3-trioxo) in the target compound and CAS 919672-37-0 contrasts with the dioxo-thiazolidine (1,1-dioxo) in and the mono-oxo-thiazolidine (2-oxo) in .
Substituent Effects :
- The 2-chlorophenyl group in the target compound is ortho-substituted, whereas analogs like and feature para-substituted chlorophenyl or carbamoylphenyl groups. Ortho-substitution often reduces steric hindrance compared to para-substitution, possibly affecting molecular conformation.
- The trifluoromethyl group in introduces strong electronegativity and lipophilicity, which could enhance membrane permeability compared to the target compound’s simpler chlorophenyl group.
Synthesis and Applications: The compound in was synthesized via reaction of 2-thiazolidione with 4-methyl-benzenesulfonylisocyanate, highlighting a route applicable to sulfonamide-thiazolidinone hybrids. The target compound likely requires similar sulfonylation strategies but with a 2-chlorophenylamine precursor. Thiazolidinone derivatives with trioxo configurations (e.g., CAS 919672-37-0 ) are understudied but may share the fungicidal and insecticidal activities reported for mono- or dioxo analogs .
Preparation Methods
Schiff Base Synthesis
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React 4-aminobenzenesulfonamide (1 mol) with 5-nitrofuran-2-carbaldehyde (1.1 mol) in tetrahydrofuran (THF).
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Reflux for 6 hours.
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Isolate by solvent evaporation and recrystallize from methanol.
Yield : 78–85%
Cyclization with Mercaptoacetic Acid
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Mix Schiff base (1 mol), mercaptoacetic acid (1.2 mol), and ZnCl₂ (0.1 mol) in DMF.
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Reflux at 100°C for 8–10 hours.
Yield : 70–75%
Oxidation : Treat with H₂O₂/acetic acid to oxidize thiazolidinone sulfurs to sulfones.
Final Compound Characterization
Spectroscopic Data :
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FT-IR : 1,569 cm⁻¹ (C=N), 1,350 cm⁻¹ (S=O), 1,150 cm⁻¹ (C-O).
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¹H NMR (DMSO-d₆) : δ 8.20 (s, 1H, NH), 7.90–7.30 (m, 8H, Ar-H), 4.10 (s, 2H, CH₂).
Optimization and Ecological Considerations
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Waste Reduction : The patent emphasizes using SOCl₂ excess to minimize HCl/ClSO₃H waste, achieving >90% atom economy.
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Catalyst Recycling : Pd catalysts are recovered via filtration, reducing costs by 15–20%.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
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Para-Substitution Steric Hindrance : Using bulky ligands (Xantphos) improves coupling efficiency.
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Thiazolidinone Oxidation : Controlled H₂O₂ addition prevents over-oxidation.
Industrial Scalability
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-(2-chlorophenyl)-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide, and how can reaction progress be monitored?
- Methodology : Synthesis typically involves coupling a sulfonamide precursor with a thiazolidinone derivative. Key steps include:
- Sulfonylation : Reacting 2-chloroaniline with 4-sulfonylbenzene derivatives under anhydrous conditions.
- Thiazolidinone incorporation : Cyclization using reagents like Lawesson’s reagent or sulfuryl chloride to introduce the trioxo-thiazolidinone moiety.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC can track intermediates. Purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., sulfonamide NH at δ 10–12 ppm, thiazolidinone carbonyls at δ 165–175 ppm).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 423.02 for C₁₅H₁₂ClN₂O₅S₂).
- Elemental analysis : Ensures stoichiometric agreement (<0.3% deviation) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodology :
- Target identification : Prioritize enzymes like carbonic anhydrase or cyclooxygenase-2 (COX-2), which interact with sulfonamide/thiazolidinone hybrids.
- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Focus on hydrogen bonding (sulfonamide O with Arg/Lys residues) and hydrophobic interactions (chlorophenyl ring).
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology :
- Assay standardization : Replicate studies under identical conditions (e.g., bacterial strain, cell line, concentration range).
- Mechanistic profiling : Use transcriptomics or proteomics to identify pathways affected.
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 4-nitrobenzenesulfonamide derivatives) to identify trends in functional group contributions .
Q. How can synthetic yields be optimized for scale-up, and what factors influence reaction efficiency?
- Methodology :
- Catalyst screening : Test Pd/C or CuI for coupling steps.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
- Yield data : Pilot-scale reactions achieved 65–72% yield with >95% purity via recrystallization (ethanol/water) .
Q. What crystallography challenges arise in resolving the compound’s 3D structure, and how can SHELX software address them?
- Methodology :
- Crystal growth : Use slow evaporation (acetone/hexane) to obtain diffraction-quality crystals.
- Data collection : Resolve disorder in the thiazolidinone ring using SHELXL refinement (e.g., anisotropic displacement parameters).
- Validation : Check R-factor convergence (<5%) and electron density maps for missing atoms .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
